2,6-二溴-3-甲基吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“2,6-Dibromo-3-methylpyridine” is a chemical compound . It is used as a biochemical reagent and can be used as a biological material or organic compound for life science-related research .

Synthesis Analysis

The synthesis of “2,6-Dibromo-3-methylpyridine” involves the use of dibromohydantoin as a brominating agent and carbon tetrachloride as a solvent. The compound is generated efficiently under the action of an initiator through the regulation of the dosage ratio of dibromohydantoin, the initiator, and 2,6-dimethylpyridine .

Molecular Structure Analysis

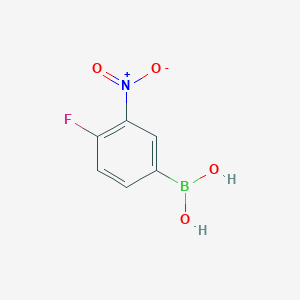

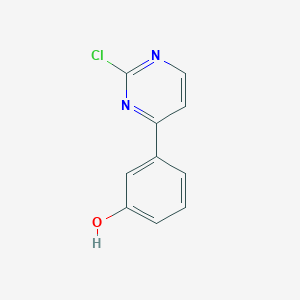

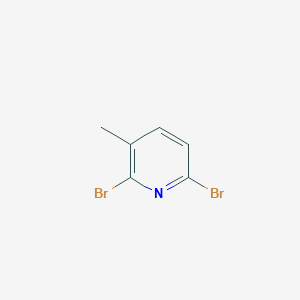

The molecular formula of “2,6-Dibromo-3-methylpyridine” is C6H5Br2N, and its molecular weight is 250.92 .

Chemical Reactions Analysis

The reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion. When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . Also, the Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine directly or via N-[5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids produces novel pyridine derivatives .

Physical And Chemical Properties Analysis

科学研究应用

Synthesis of Brominated Heterocyclic Synthons

2,6-Dibromo-3-methylpyridine: is used in the synthesis of brominated heterocyclic synthons, which are crucial intermediates in the production of various heterocyclic compounds. These synthons serve as building blocks for creating pharmacologically active molecules, liquid crystals, and polymers .

Precursor for Pharmacologically Active Compounds

Due to its structural features, 2,6-Dibromo-3-methylpyridine acts as a precursor in the synthesis of pharmacologically active compounds. Its brominated pyridine ring is a key fragment in many drugs and therapeutic agents .

Ligands for Molecular Recognition

This compound is also valuable as a ligand for molecular recognition processes. It can bind selectively to certain substrates or receptors, which is essential in biological assays and the development of sensors .

Advanced Materials Chemistry

In materials science, 2,6-Dibromo-3-methylpyridine is utilized for the development of advanced materials, including the synthesis of new types of liquid crystals and conductive polymers .

Organic Synthesis Reactions

The compound is involved in various organic synthesis reactions, such as free radical, allylic, or benzylic brominations. It’s also used for electrophilic substitution reactions on aromatic rings, which are fundamental in organic chemistry .

Industrial Chemistry Applications

In industrial chemistry, 2,6-Dibromo-3-methylpyridine is used for the synthesis of dyes, pigments, and other industrial chemicals that require a brominated pyridine structure as a functional group .

作用机制

Target of Action

Related compounds such as pyridinylimidazole-type inhibitors have been reported to target the p38α mitogen-activated protein (map) kinase . This kinase is a serine/threonine kinase that links extracellular signals to the intracellular machinery, modulating a plethora of cellular processes .

Mode of Action

It’s worth noting that related compounds, such as pyridinylimidazole-type inhibitors, interact with their targets (like p38α map kinase) by competitively inhibiting the binding of adenosine triphosphate (atp) .

Biochemical Pathways

Related compounds have been shown to inhibit the p38α map kinase, which plays a crucial role in the release of pro-inflammatory cytokines like tumor necrosis factor-α (tnf-α) and interleukin-1β .

Result of Action

Related compounds that inhibit p38α map kinase have been shown to modulate a plethora of cellular processes, including the release of pro-inflammatory cytokines .

安全和危害

The compound is classified as having acute toxicity, both oral and dermal, and it causes skin corrosion and serious eye damage . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Personal protective equipment should be worn, and adequate ventilation should be ensured .

未来方向

“2,6-Dibromo-3-methylpyridine” is an important bromopyridine derivative that can be widely used in metal complexes, fluorescent materials, medical science nuclear imaging materials, and the skeleton structure of cage compounds . The synthesis of relevant “2,6-Dibromo-3-methylpyridine” has a large quantity of research report .

属性

IUPAC Name |

2,6-dibromo-3-methylpyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Br2N/c1-4-2-3-5(7)9-6(4)8/h2-3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIDRDACEFROUKW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(C=C1)Br)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Br2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80646445 |

Source

|

| Record name | 2,6-Dibromo-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.92 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dibromo-3-methylpyridine | |

CAS RN |

887571-15-5 |

Source

|

| Record name | 2,6-Dibromo-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。